Arecaidine propargyl ester hydrobromide
Description
Structure
2D Structure
Properties
IUPAC Name |
prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUAFALRBYLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OCC#C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151414 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116511-28-5 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116511285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Arecaidine Propargyl Ester Hydrobromide
Advanced Synthetic Routes for Arecaidine (B1214280) Propargyl Ester Hydrobromide
The synthesis of arecaidine propargyl ester hydrobromide typically involves the esterification of arecaidine, the carboxylic acid precursor, with propargyl alcohol. While traditional methods have proven effective, advancements in synthetic chemistry offer more efficient and refined approaches.
One established method for the esterification of arecaidine is the use of coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP). nih.gov This approach facilitates the formation of the ester bond under mild conditions. The general procedure involves stirring a heterogeneous mixture of arecaidine and the alcohol with EDC-HCl and 4-DMAP in an anhydrous solvent like dichloromethane. nih.gov
Another viable route is transesterification, starting from a more readily available arecaidine ester, such as arecoline (B194364) (arecaidine methyl ester). This method can offer improved yields and reduced experimental complexity compared to carbodiimide-mediated esterifications. mdpi.com
While specific literature on microwave-assisted or flow chemistry applications for the synthesis of arecaidine propargyl ester is not abundant, these modern techniques present potential for process optimization. Microwave-assisted organic synthesis has been shown to accelerate esterification reactions, often leading to higher yields and shorter reaction times. organic-chemistry.org Similarly, continuous flow chemistry offers advantages in terms of scalability, safety, and process control for ester synthesis. beilstein-journals.orgsyrris.com The application of novel catalytic systems, such as zirconium-based metal-organic frameworks that have demonstrated efficacy in amide esterification, could also be explored for the synthesis of arecaidine esters. researchgate.net
The final step in the synthesis is the formation of the hydrobromide salt, which is typically achieved by treating the free base with hydrobromic acid. This salt formation enhances the compound's stability and water solubility.
Design and Synthesis of Arecaidine Propargyl Ester Analogues
The design and synthesis of analogues of arecaidine propargyl ester have been a key strategy to probe the structural requirements for muscarinic receptor activity and to develop ligands with improved subtype selectivity. These efforts have primarily focused on modifying the ester side chain and introducing stereochemical complexity.
Researchers have synthesized a series of analogues by replacing the propargyl group with other alkynyl moieties. For instance, arecaidine 2-butynyl and 2-pentynyl esters have been prepared and were found to be approximately equipotent with the parent compound at M1 and M2 muscarinic receptors. nih.gov However, increasing the chain length further, as in the 2-hexynyl derivative, led to a decrease in potency. nih.gov The synthesis of these analogues follows similar esterification protocols as the parent compound, utilizing the corresponding alkynyl alcohols.
Another approach has been the synthesis of hydroxylated arecaidine esters. For example, a series of hydroxylated benzyl (B1604629) and benzhydrol esters of arecaidine have been synthesized to explore additional hydrogen bonding interactions within the receptor binding site. nih.govmdpi.com The synthesis of these compounds often requires multi-step sequences, including the preparation of the desired hydroxylated alcohols, followed by esterification with arecaidine. nih.gov
Furthermore, the introduction of chirality has been explored through the synthesis of hydrobenzoin (B188758) esters of arecaidine. mdpi.com Enantiomerically pure esters were obtained through the esterification of arecaidine with (R,R)- and (S,S)-hydrobenzoin, while the racemic meso-hydrobenzoin (B1201251) yielded a racemic product. mdpi.com These syntheses highlight the potential for creating stereochemically defined analogues to investigate the impact of stereoisomerism on receptor binding and functional activity.
Derivatization Strategies for Modulating Pharmacological Activity
Derivatization of arecaidine propargyl ester has proven to be a fruitful strategy for modulating its pharmacological activity, including its potency, efficacy, and receptor subtype selectivity.
Ester Side Chain Modifications and Their Synthetic Implications
Modifications to the ester side chain have a profound impact on the pharmacological profile of arecaidine propargyl ester analogues. The synthetic implications of these modifications are generally straightforward, involving the use of different alcohols in the esterification reaction.
Lengthening the alkynyl chain of the ester has been shown to influence agonist potency. While the 2-butynyl and 2-pentynyl esters maintained potency similar to arecaidine propargyl ester, the 2-hexynyl derivative was significantly less potent. nih.gov Further extension to 2-heptynyl and the introduction of a bulky 3-phenylpropargyl group resulted in a loss of agonist activity. nih.gov
Shifting the position of the triple bond from the 2-position to the 3-position, in conjunction with the introduction of a bulky group at the 1-position of the ester side chain, led to a switch from agonist to competitive antagonist activity. nih.gov This demonstrates that subtle structural changes in the ester moiety can dramatically alter the pharmacological nature of the ligand.
The replacement of the triple bond with other functionalities, such as a double bond, an allene, a single bond, or a cyclopropyl (B3062369) group, has also been investigated. These modifications generally resulted in a loss of potency, although not necessarily efficacy. nih.gov
| Analogue | Modification | Pharmacological Activity |
| Arecaidine 2-butynyl ester | Elongated alkynyl chain | Agonist, equipotent to APE |
| Arecaidine 2-pentynyl ester | Elongated alkynyl chain | Agonist, equipotent to APE |
| Arecaidine 2-hexynyl ester | Further elongated alkynyl chain | Agonist, less potent than APE |
| Arecaidine 2-heptynyl ester | Long alkynyl chain | No agonist activity |
| Arecaidine 3-phenylpropargyl ester | Bulky aromatic side chain | No agonist activity |
| Analogues with 3-alkynyl esters and bulky groups | Shifted triple bond and steric bulk | Competitive antagonists |
Structural Isomerism and Stereochemical Considerations in Synthesis
The introduction of stereocenters into the arecaidine ester structure has revealed the importance of stereochemistry in determining receptor affinity and selectivity. The synthesis of chiral analogues requires stereoselective synthetic methods to obtain enantiomerically pure compounds.
The synthesis of chiral hydrobenzoin esters of arecaidine demonstrated a strong influence of stereochemistry on binding affinity for muscarinic M1 receptors. mdpi.com The (R,R)-hydrobenzoin ester exhibited significantly higher affinity for the M1 receptor compared to the (S,S)- and racemic (R,S)-stereoisomers. researchgate.net This highlights the potential of stereochemical variations to enhance receptor subtype selectivity. researchgate.net
The synthesis of these chiral esters can be achieved through esterification with enantiomerically pure alcohols. For instance, (1R,2R)-(+)-2-hydroxy-1,2-diphenylethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized by reacting arecaidine with (R,R)-hydrobenzoin using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. mdpi.com
These findings underscore the necessity of considering stereochemical aspects in the design and synthesis of new arecaidine propargyl ester analogues to achieve desired pharmacological profiles. The development of stereoselective synthetic routes is crucial for accessing and evaluating individual stereoisomers.
| Stereoisomer | Receptor Affinity (M1) |
| (R,R)-hydrobenzoin ester of arecaidine | Highest affinity |
| (S,S)-hydrobenzoin ester of arecaidine | Lower affinity |
| Racemic (R,S)-hydrobenzoin ester of arecaidine | Intermediate affinity |
Pharmacological Characterization of Muscarinic Receptor Interactions
Agonistic Profile at Muscarinic Acetylcholine (B1216132) Receptor Subtypes
Arecaidine (B1214280) propargyl ester hydrobromide is characterized primarily as a potent agonist of M2 muscarinic acetylcholine receptors. medchemexpress.com Its activity has been demonstrated in numerous experimental models, where it reliably mimics the effects of acetylcholine at M2 receptor-rich tissues. For instance, studies on isolated guinea-pig atria, a tissue with a predominant M2 receptor population, confirm its potent agonist activity. nih.govnih.gov This has led to its frequent use as a preferential M2 receptor agonist in pharmacological research to probe the physiological and pathophysiological functions of this receptor subtype. medchemexpress.com
While it is widely utilized for its M2 receptor activity, the selectivity of arecaidine propargyl ester is not absolute. Research has demonstrated a degree of functional selectivity for cardiac M2 receptors over those found in the guinea-pig ileum, which contains a mixed population of M2 and M3 receptors. nih.govrndsystems.comtocris.com This is quantified by a potency ratio (ileum/atria) of 2.8, indicating a nearly threefold higher potency at atrial M2 receptors. nih.gov
The interaction of arecaidine propargyl ester has been assessed across various muscarinic receptor subtypes, primarily through functional assays rather than comprehensive competitive binding studies on cloned human receptors. Functional studies have established its potency as an agonist at both M1 and M2 receptors. nih.govnih.gov In isolated tissue preparations, it acts as a potent agonist at ganglionic M1 receptors in the pithed rat and at M2 receptors in guinea-pig atria and ileum. nih.govnih.gov
Table 1: Functional Potency of Arecaidine Propargyl Ester (APE) at Muscarinic Receptor Subtypes in Isolated Tissues
| Receptor Subtype | Tissue Preparation | Potency (-log EC50) |
|---|---|---|
| M2 | Guinea-pig isolated atria | 8.22 |
| M2/M3 | Guinea-pig isolated ileum | 7.77 |
Data sourced from Moser et al., 1989. nih.govnih.gov
Despite its common use as an M2-preferential tool, a broader assessment of its binding profile suggests a more complex interaction with the muscarinic receptor family. A 2022 review of muscarinic orthosteric ligands noted that arecaidine propargyl ester binds with similar affinity to M2, M3, and M4 muscarinic receptors, and with a slightly lower affinity to the M1 subtype. nih.gov This indicates that while it may show functional selectivity in certain tissues, its binding affinity is not highly selective for the M2 receptor over the M3 and M4 subtypes. nih.gov
Functional Selectivity and Signaling Pathway Modulation
Arecaidine propargyl ester is classified as an orthosteric agonist. nih.gov This means it binds to the same primary recognition site on the muscarinic receptor as the endogenous neurotransmitter, acetylcholine. nih.govcalis.edu.cn The orthosteric site is located within a transmembrane pocket of the G protein-coupled receptor (GPCR). biorxiv.org By occupying this site, arecaidine propargyl ester induces a conformational change in the receptor, leading to its activation and the initiation of intracellular signaling cascades.
The interaction of arecaidine propargyl ester is distinct from that of allosteric modulators. Allosteric ligands bind to topographically separate sites on the receptor, known as allosteric sites. calis.edu.cnbiorxiv.org Binding to an allosteric site does not directly activate the receptor but instead modulates the affinity or efficacy of an orthosteric ligand like acetylcholine or arecaidine propargyl ester. calis.edu.cn The M2 receptor is known to possess such allosteric sites, which can be targeted by other molecules to fine-tune receptor function. biorxiv.org However, the mechanism of action for arecaidine propargyl ester is consistently characterized as direct engagement with the orthosteric binding site.
The M2 muscarinic receptor is a member of the G protein-coupled receptor superfamily. Its activation by arecaidine propargyl ester primarily initiates signaling through the inhibitory G protein, Gi. This canonical pathway involves the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
Beyond the canonical Gi-mediated pathway, activation of the M2 receptor by arecaidine propargyl ester can also engage other signaling cascades. Research has demonstrated that M2 receptor stimulation can negatively modulate the PI3K/Akt/mTORC1 signaling axis. This modulation may occur through mechanisms involving β-arrestin downregulation or through the βγ subunits of the dissociated G protein.
Downstream Signal Transduction Mechanisms Mediated by M2 Receptor Activation
Role of β-arrestin and PI3K/AKT/mTORC1 Pathways
Arecaidine propargyl ester hydrobromide, a notable M2 muscarinic acetylcholine receptor (mAChR) agonist, engages in complex intracellular signaling that extends beyond the canonical G protein-coupled pathways. Research has elucidated its role in modulating non-canonical pathways involving β-arrestin and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade.
Activation of the M2 receptor by arecaidine propargyl ester has been shown to negatively regulate the PI3K/Akt/mTORC1 axis. This modulation is potentially mediated through the downregulation of β1-arrestin. The involvement of the mTORC1 complex is further substantiated by the observed decrease in the expression of its specific downstream target, the phosphorylated form of the 70 kDa ribosomal protein S6 kinase (p-p70S6K).
In studies utilizing Schwann cells, treatment with arecaidine propargyl ester resulted in a significant reduction in β1-arrestin protein expression. This finding suggests a potential mechanism by which M2 receptor activation can influence downstream signaling cascades independent of G protein activity. The modulation of these pathways may contribute to the observed effects of arecaidine propargyl ester on cell proliferation and migration.
Comparative Pharmacology with Related Areca Alkaloids and Muscarinic Agents
Comparison with Arecoline (B194364), Arecaidine, Guvacoline (B1596253), and Guvacine (B1672442)
The pharmacological profile of arecaidine propargyl ester exhibits distinct characteristics when compared to structurally related areca alkaloids. In functional assays on isolated rat ileum and atria, both arecaidine propargyl ester and arecoline act as full agonists at muscarinic receptors. However, they are demonstrably more potent than their corresponding N-demethylated counterparts, guvacine propargyl ester and guvacoline (norarecoline), respectively. nih.gov This suggests that the N-methyl group plays a crucial role in the potent muscarinic activity of these compounds. The potency of these compounds, as indicated by their pD2 values, highlights these differences.
The propargyl ester moiety in arecaidine propargyl ester generally confers higher potency compared to the corresponding methyl ester, arecoline. nih.gov While detailed comparative binding affinity studies for arecaidine and guvacine at muscarinic receptor subtypes are not as extensively documented in direct comparison to arecaidine propargyl ester, the available data on their esterified and N-methylated derivatives provide valuable insights into their structure-activity relationships. Guvacoline, for instance, is recognized as a full agonist at both atrial and ileal muscarinic receptors, albeit with a potency that is approximately 15-fold lower than that of arecoline. caymanchem.com
Table 1: Comparative Muscarinic Agonist Potency of Areca Alkaloids and Derivatives
| Compound | N-Substituent | Ester Group | Receptor Type | pD2 Value | Relative Potency |
|---|---|---|---|---|---|
| Arecaidine propargyl ester | Methyl | Propargyl | Muscarinic | 6.09-8.07 | High |
| Arecoline | Methyl | Methyl | Muscarinic | 6.09-8.07 | High |
| Guvacine propargyl ester | Hydrogen | Propargyl | Muscarinic | - | Lower |
| Guvacoline | Hydrogen | Methyl | Muscarinic | - | Lower |
Structure-Activity Relationships of Related N-Substituted Guvacine Esters
The structure-activity relationships of N-substituted guvacine esters reveal critical determinants for their interaction with muscarinic receptors. The nature of the substituent on the nitrogen atom of the guvacine ring significantly influences both the potency and the nature of the pharmacological activity.
Replacement of the N-methyl group in arecoline and arecaidine propargyl ester with larger alkyl or arylalkyl substituents, such as ethyl, n-propyl, n-butyl, benzyl (B1604629), or phenylethyl, leads to a marked decrease or complete loss of agonistic activity. nih.gov Similarly, quaternization of the nitrogen through N-methylation also results in diminished agonist efficacy. nih.gov
Interestingly, the ester group also plays a pivotal role in determining potency. Propargyl esters of guvacine derivatives consistently demonstrate higher potency than their corresponding methyl ester analogues. nih.gov This highlights the favorable contribution of the propargyl moiety to the binding and/or activation of muscarinic receptors.
Furthermore, specific substitutions can introduce functional selectivity. For example, N-ethylguvacine propargyl ester exhibits pronounced agonistic effects at atrial M2 receptors while acting as a competitive antagonist at ileal M2 receptors. nih.gov This cardioselective stimulant action suggests that even subtle modifications to the N-substituent can alter the way the ligand interacts with different muscarinic receptor subtypes. nih.gov
Table 2: Structure-Activity Relationships of N-Substituted Guvacine Esters
| N-Substituent | Ester Group | Effect on Muscarinic Agonist Activity |
|---|---|---|
| Methyl | Propargyl | High Potency |
| Methyl | Methyl | High Potency |
| Ethyl, n-Propyl, n-Butyl, Benzyl, Phenylethyl | Methyl or Propargyl | Decreased or Lost Agonist Activity |
| Ethyl | Propargyl | Agonist at Atrial M2, Antagonist at Ileal M2 |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Arecoline |
| Arecaidine |
| Guvacoline |
| Guvacine |
| N-ethylguvacine propargyl ester |
Cellular and Molecular Responses in Disease Models
Antineoplastic Effects via Muscarinic Receptor Activation
Arecaidine (B1214280) propargyl ester hydrobromide, a preferential agonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR), has been investigated for its potential antineoplastic properties in various cancer cell models. The mechanism of action is primarily centered on the activation of the M2 receptor subtype, which, in contrast to the M3 subtype often associated with tumor proliferation, appears to negatively modulate cancer cell growth and survival mdpi.comnih.gov. Research indicates that the selective stimulation of M2 mAChRs initiates cellular responses that can lead to cytostatic effects, such as cell cycle arrest, and cytotoxic effects, including apoptosis mdpi.com.
In vitro studies using human glioblastoma (GBM) cell lines and glioblastoma cancer stem cells (GSCs) have demonstrated that Arecaidine propargyl ester hydrobromide mediates significant anti-tumor effects through the activation of M2 muscarinic receptors uni.lunih.govresearchgate.net.
The activation of M2 mAChRs by arecaidine propargyl ester (APE) has been shown to inhibit cell cycle progression and decrease cell survival in both established glioblastoma cell lines, such as U87MG and U251MG, and in GSCs derived from human biopsies mdpi.comnih.gov. In studies involving GSC lines GB7 and GB8, treatment with arecaidine resulted in a time- and dose-dependent decrease in cell proliferation nih.govresearchgate.net. These inhibitory effects on cell growth were confirmed to be mediated by the M2 receptor through pharmacological antagonist experiments and M2 receptor silencing using siRNA uni.lunih.gov. The compound's ability to impair cell growth and survival in both differentiated GBM cells and the more resilient GSC population highlights its potential as an anti-proliferative agent uni.lu.
Table 1: Effect of Arecaidine Propargyl Ester (APE) on Glioblastoma Cell Proliferation
| Cell Line | Model Type | Observed Effect | Reference |
|---|---|---|---|
| U87MG, U251MG | Established Glioblastoma | Inhibition of cell cycle progression, decreased cell survival | mdpi.comnih.gov |
| GB7, GB8 | Glioblastoma Stem Cells | Time- and dose-dependent decrease in cell proliferation | nih.govresearchgate.net |
A primary mechanism behind the anti-proliferative effect of APE is the induction of cell cycle arrest. Studies have specifically identified an arrest in the M phase of the cell cycle, confirmed by an increase in cells positive for the mitotic marker phospho-histone H3 (p-HH3) mdpi.com. Previous data also indicated that APE induces a G2/M arrest in the U251 glioblastoma cell line mdpi.com.
This cell cycle disruption is accompanied by significant mitotic defects. Immunocytochemistry and time-lapse analysis have revealed a notable increase in abnormal mitoses and the formation of multipolar mitotic spindles in APE-treated glioblastoma cells mdpi.com. This impairment of mitotic progression prevents the cancer cells from completing cell division correctly, ultimately contributing to the reduction in tumor cell number mdpi.com. Even under hypoxic conditions, which typically promote GSC proliferation, APE treatment effectively inhibits cell cycle progression and causes a significant increase in aberrant mitosis nih.gov.
Table 2: Mitotic Effects of Arecaidine Propargyl Ester (APE) in Glioblastoma Cell Lines
| Effect | Method of Observation | Cell Lines | Reference |
|---|---|---|---|
| M Phase Arrest | Flow Cytometry (p-HH3 marker) | U251MG, U87MG | mdpi.com |
| Abnormal Mitosis | Immunocytochemistry | U251MG, U87MG | mdpi.com |
| Multipolar Mitotic Spindles | Immunocytochemistry | U251MG, U87MG | mdpi.com |
| Impaired Mitotic Completion | Time-Lapse Analysis | U251MG, U87MG | mdpi.com |
| Increased Aberrant Mitosis (under hypoxia) | Not specified | Glioblastoma Stem Cells | nih.gov |
Glioblastoma is characterized by a high degree of drug resistance, partly driven by the tumor microenvironment. Hypoxia, a common feature of glioblastoma, is known to promote therapeutic resistance by upregulating the expression of factors such as O6-methylguanine DNA methyltransferase (MGMT) and ATP-binding cassette (ABC) transporters nih.gov. Research on glioblastoma stem cells has shown that while hypoxia promotes the expression of factors involved in survival and proliferation, treatment with arecaidine propargyl ester can counteract this response nih.gov. The M2 agonist was found to inhibit cell cycle progression and decrease cell survival even in hypoxic conditions, suggesting an ability to circumvent or overcome hypoxia-induced resistance mechanisms nih.gov. This indicates a potential for arecaidine propargyl ester to modulate pathways associated with therapeutic resistance in glioblastoma.
Preliminary in vitro investigations have been conducted to explore the effects of this compound on ovarian cancer cells. The findings from these studies suggest that the compound is capable of reducing the number of ovarian cancer cells. Furthermore, at specific concentrations, it has been shown to induce apoptosis and promote the production of reactive oxygen species in these cell lines.
Ovarian Carcinoma Cell Line Investigations
Differential Sensitivity Based on M2 Receptor Expression Levels
The cellular response to arecaidine propargyl ester is intrinsically linked to the expression levels of the M2 muscarinic receptor. In studies involving human ovarian carcinoma cell lines (SKOV-3 and TOV-21G) and immortalized ovarian surface epithelium cell lines (iOSE-120 and iOSE-398), a clear correlation was observed. The immortalized ovarian surface epithelium cells, which express higher levels of M2 receptors, demonstrated greater sensitivity to treatment with arecaidine propargyl ester compared to the cancerous cell lines. This suggests that the efficacy of arecaidine propargyl ester in inhibiting cell growth is dependent on the abundance of its target receptor.
| Cell Line Type | M2 Receptor Expression | Sensitivity to Arecaidine Propargyl Ester |
| Immortalized Ovarian Surface Epithelium (iOSE) | Higher | More Sensitive |
| Ovarian Carcinoma | Lower | Less Sensitive |
Influence on Tumor Progression via M2 Receptor Downregulation
Research indicates that the downregulation of the M2 muscarinic receptor may be a factor that facilitates tumor progression. In ovarian cancer cell lines, M2 receptor levels are statistically downregulated compared to non-cancerous ovarian epithelial cells. The activation of the M2 receptor by arecaidine propargyl ester leads to a decrease in cell number in a dose- and time-dependent manner by reducing cell proliferation and increasing cell death. This suggests that the M2 receptor plays a negative role in the growth and survival of ovarian cell lines, and its reduced expression in cancerous cells may contribute to their uncontrolled proliferation.
Neuroblastoma Cell Line Research on Proliferation Inhibition
In the context of neuroblastoma, a common solid extracranial tumor in childhood, the selective activation of the M2 muscarinic receptor by arecaidine propargyl ester has been shown to negatively modulate cell growth. researchgate.net Studies on different human neuroblastoma cell lines have demonstrated that arecaidine propargyl ester inhibits cell proliferation without significantly affecting cell survival. researchgate.net This effect is directly mediated by the M2 receptor, as its silencing with short-interference RNA completely abolishes the inhibitory effects of the compound. researchgate.net
Further research on SK-N-BE and SK-N-BE(2C) neuroblastoma cell lines revealed that M2 receptor activation can arrest the cell cycle progression. nih.govnih.gov Co-treatment with low doses of arecaidine propargyl ester and conventional chemotherapy drugs like doxorubicin and cisplatin has been shown to significantly inhibit cell proliferation compared to treatment with the chemotherapy drugs alone. nih.govnih.gov
| Neuroblastoma Cell Line | Effect of Arecaidine Propargyl Ester | Mechanism |
| Various Human Lines | Inhibition of cell growth | Negative modulation of proliferation via M2 receptor activation |
| SK-N-BE & SK-N-BE(2C) | Cell cycle arrest, enhanced chemosensitivity | Downregulation of ABC efflux pumps |
Urothelial Bladder Cancer Cell Line Studies on Cell Proliferation and Migration
In urothelial bladder cancer cell lines, such as T24 and 5637, arecaidine propargyl ester has demonstrated a significant, concentration-dependent reduction in both cell proliferation and migration. researchgate.net The inhibition of these processes is directly attributable to the activation of the M2 muscarinic receptor. This was confirmed by experiments where the silencing of the M2 receptor using siRNA in T24 and 5637 cells rendered arecaidine propargyl ester unable to inhibit cell proliferation. researchgate.net Conversely, the use of M1 and M3 receptor antagonists did not counteract the inhibitory effect, further highlighting the specific role of the M2 receptor in this context. researchgate.net
Neurological and Developmental Contexts
Beyond its implications in cancer research, arecaidine propargyl ester has been instrumental in understanding the role of M2 muscarinic receptors in the peripheral nervous system, particularly in the behavior of Schwann cells.
Modulation of Schwann Cell Proliferation and Differentiation
Schwann cells, the principal glial cells of the peripheral nervous system, express functional cholinergic muscarinic receptors, with the M2 subtype being the most abundant. Activation of the M2 receptor by arecaidine propargyl ester in Schwann cells leads to an inhibition of cell proliferation. This is accompanied by a downregulation of proteins associated with an immature phenotype and an upregulation of genes that promote myelination, indicating a shift towards a more differentiated state.
Effects on Neuregulin-1 (NRG1)/erbB Pathway in Schwann Cells
The Neuregulin-1 (NRG1)/erbB signaling pathway is a critical regulator of Schwann cell development, influencing their survival, proliferation, migration, and myelination. Research has shown that the activation of the M2 muscarinic receptor by arecaidine propargyl ester modulates the NRG1/erbB pathway in vitro. This interaction between the cholinergic system and the NRG1/erbB pathway appears to be a key mechanism through which M2 receptor activation influences Schwann cell proliferation and differentiation.
Cardiovascular System Regulation
The influence of this compound on the cardiovascular system is multifaceted, involving direct actions on both the heart and the vasculature. Its effects are primarily mediated through the activation of muscarinic acetylcholine receptors, leading to a cascade of intracellular signaling events that collectively regulate cardiovascular function.
Arterial Blood Pressure Modulation and Vasodilation Mechanisms
This compound exhibits a complex effect on arterial blood pressure. In vivo studies in pithed rats have demonstrated a biphasic response characterized by an initial, transient depressor effect, indicative of vasodilation and a decrease in blood pressure, followed by a more sustained pressor response, or increase in blood pressure youtube.com. The initial hypotensive phase is consistent with the known actions of muscarinic agonists on the vasculature.
The vasodilation induced by muscarinic agonists is generally an endothelium-dependent process. Activation of muscarinic receptors on endothelial cells, likely the M3 subtype, stimulates the activity of endothelial nitric oxide synthase (eNOS). This enzyme catalyzes the production of nitric oxide (NO) from L-arginine. Nitric oxide, a potent vasodilator, then diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP concentrations activate protein kinase G, which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation and vasodilation. While the direct action of this compound on this pathway has not been explicitly detailed in available research, this established mechanism for muscarinic agonists provides a strong theoretical framework for its vasodilatory effects.
Conversely, the subsequent increase in mean arterial pressure observed in pithed rats is attributed to the activation of muscarinic M1 receptors located in sympathetic ganglia youtube.com. This stimulation of ganglionic M1 receptors leads to an increase in sympathetic outflow, resulting in vasoconstriction and an elevation in blood pressure that overrides the initial vasodilatory effect.
Inotropic Effects on Cardiac Tissue
This compound demonstrates significant inotropic effects on cardiac tissue, primarily through its potent agonistic activity at M2 muscarinic acetylcholine receptors. In isolated guinea pig atria, it has been shown to induce contractions youtube.com. The potency of this effect is highlighted by a pD2 value of 8.67 and a -log EC50 value of 8.22 in this model system youtube.com. The pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, indicates a high affinity of the compound for the M2 receptors in atrial tissue.
The activation of M2 receptors in the heart leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has a negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effect. However, the observed induction of contractions in isolated atria suggests a more complex mechanism of action, potentially involving other signaling pathways or experimental conditions specific to the isolated tissue preparation.
| Parameter | Value | Tissue Model |
|---|---|---|
| pD2 | 8.67 | Isolated Guinea Pig Atrium |
| -log EC50 | 8.22 | Isolated Guinea Pig Atrium |
Receptor Subtype Involvement in Vascular Responses
The cardiovascular effects of this compound are critically dependent on its interaction with different muscarinic receptor subtypes. It is characterized as a potent M2 muscarinic acetylcholine receptor agonist youtube.com. Research has shown its selectivity for the M2 receptor subtype over other muscarinic receptors.
| Receptor Subtype | Effect | Location |
|---|---|---|
| M1 | Agonist (leading to vasoconstriction) | Sympathetic Ganglia |
| M2 | Potent Agonist (inotropic effects) | Cardiac Atria |
| M3 | Likely Agonist (leading to vasodilation) | Vascular Endothelium |
Structure Activity Relationship Sar Studies
Impact of Ester Side Chain Modifications on Muscarinic Receptor Potency and Selectivity
The potency and selectivity of arecaidine (B1214280) propargyl ester (APE) analogues at muscarinic M1 and M2 receptors are significantly influenced by the structure of the ester side chain. APE itself is a potent agonist at M1 receptors in ganglia and at M2 receptors in guinea-pig atria and ileum. nih.gov
Alkynyl Chain Length:
Research has demonstrated that the length of the alkynyl chain in the ester group plays a crucial role in the potency of these compounds. For instance, arecaidine 2-butynyl and 2-pentynyl esters exhibit potencies at M1 and M2 receptors that are comparable to APE. However, a further increase in chain length, as seen in the 2-hexynyl derivative, leads to a notable decrease in potency by approximately one order of magnitude in both atrial and ileal preparations. nih.gov The 2-heptynyl ester analogue showed a lack of agonistic action. nih.gov
| Compound | -log EC50 (Atria - M2) | -log EC50 (Ileum - M2) |
|---|---|---|
| Arecaidine propargyl ester (APE) | 8.22 | 7.77 |
| Arecaidine 2-butynyl ester | - | - |
| Arecaidine 2-pentynyl ester | - | - |
| Arecaidine 2-hexynyl ester | 6.80 | 6.70 |
Selectivity:
Some analogues of APE have shown a degree of selectivity for cardiac M2 receptors. For example, APE and its 2-butynyl analogue display some selectivity for M2 receptors in the atria over those in the ileum. nih.gov
Elucidation of Agonistic versus Antagonistic Properties Based on Structural Features
The transition from agonistic to antagonistic activity in arecaidine ester analogues is dictated by specific structural modifications to the ester side chain. These changes highlight the delicate balance of molecular interactions required for receptor activation versus blockade.
Position of the Triple Bond and Bulky Substituents:
A critical factor in determining the functional activity of these compounds is the position of the triple bond within the ester side chain. Shifting the triple bond from the 2-position to the 3-position, in conjunction with the introduction of a bulky group at the 1-position of the ester side chain, consistently results in compounds with competitive antagonistic properties. nih.gov The pA2 values for these antagonists, which quantify their affinity for the receptor in the absence of an intrinsic response, have been found to range from 4.9 to 7.3. nih.gov
Furthermore, the introduction of a bulky substituent, such as a phenyl group, at the 3-position of the propargyl ester chain, as in the 3-phenyl propargyl ester of arecaidine, also leads to a loss of agonistic activity. nih.gov
| Structural Modification | Resulting Activity | Example |
|---|---|---|
| Triple bond at 2-position | Agonist | Arecaidine propargyl ester |
| Shift of triple bond to 3-position + bulky group at 1-position | Antagonist | - |
| Bulky substituent (phenyl) at 3-position | Loss of agonist action | Arecaidine 3-phenyl propargyl ester |
The antagonists developed from these modifications have generally not shown selectivity between cardiac and ileal M2 receptors, with their pA2 values being similar across these tissues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Arecaidine Propargyl Ester Analogues
While specific Quantitative Structure-Activity Relationship (QSAR) models for arecaidine propargyl ester analogues are not extensively detailed in the reviewed literature, the principles of QSAR are highly relevant for understanding the interaction of these compounds with muscarinic receptors. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
For muscarinic receptor ligands, QSAR models often consider a range of molecular descriptors, including:
Steric parameters: Such as molecular volume and the size and shape of substituents.
Electronic parameters: Including charge distribution, dipole moment, and the presence of electron-donating or electron-withdrawing groups.
Hydrophobic parameters: Like the partition coefficient (logP), which describes the lipophilicity of the molecule.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity.
In the context of arecaidine propargyl ester analogues, a QSAR model could potentially quantify the observed effects of altering the ester side chain. For instance, it could model the decrease in potency with increasing alkynyl chain length or the switch to antagonism with the introduction of bulky substituents and the repositioning of the triple bond. Such models would be invaluable for the rational design of new analogues with improved potency and selectivity for specific muscarinic receptor subtypes.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantitative Determination
Chromatography is a cornerstone for the separation and quantification of Arecaidine (B1214280) propargyl ester. Both gas and liquid chromatography have been adapted for its analysis.
A direct gas chromatographic (GC) method has been established for the quantitative determination of Arecaidine propargyl ester (APE). nih.gov This technique offers high precision and has proven effective for stability studies of the drug. nih.gov The assay utilizes a specific internal standard to ensure accuracy in quantification. nih.gov
A comparative study found the GC method to be more precise than a colorimetric assay based on the formation of a ferric(III)-hydroxamic acid complex. nih.gov The utility of this GC assay was demonstrated in a stability study of the compound in the aqueous humor of rabbits, highlighting its applicability in biological fluid analysis. nih.gov
Table 1: Gas Chromatography (GC) Method for Arecaidine Propargyl Ester
| Parameter | Conditions |
|---|---|
| Technique | Direct Gas Chromatography |
| Internal Standard | Arecoline (B194364) nih.gov |
| Application | Quantitative determination, Stability studies nih.gov |
| Biological Matrix | Aqueous Humor nih.gov |
| Advantage | Higher precision compared to colorimetric methods nih.gov |
While specific HPLC methods for Arecaidine propargyl ester hydrobromide are not extensively detailed in the provided literature, methods developed for structurally similar areca nut alkaloids, such as arecoline and arecaidine, are highly relevant. nih.govwiley.com These methods are often based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. nih.govnih.gov
For related small molecule weak bases with minimal lipophilicity, achieving good separation and peak shape can be challenging with traditional reversed-phase HPLC. nih.gov In such cases, ion-exchange chromatography presents a viable alternative. nih.gov HPLC systems coupled with detectors like UV or more advanced systems like ion mobility spectrometry (IMS) or tandem mass spectrometry (LC-MS/MS) provide the sensitivity and specificity needed for accurate quantification. nih.govwiley.comnih.gov
Table 2: Representative HPLC Conditions for Analysis of Related Areca Alkaloids
| Parameter | Conditions |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography nih.govnih.gov |
| Column | X-Bridge reversed-phase C18 nih.gov |
| Mobile Phase Example | 60% acetonitrile (B52724) and 40% of 0.5% ortho-phosphoric acid in water (pH 4.5) nih.gov |
| Detection | UV (210 nm) nih.gov, Ion Mobility Spectrometry wiley.com, Tandem Mass Spectrometry nih.gov |
| Application | Quantification of arecoline, arecaidine, and other related alkaloids nih.govwiley.com |
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Assessment
Structural elucidation and purity verification of arecaidine esters rely heavily on spectroscopic and spectrometric methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are used to determine the precise molecular structure of arecaidine esters. nih.gov Chemical shifts (δ), coupling constants (J), and multiplicity provide detailed information about the arrangement of atoms within the molecule. nih.gov For instance, in the analysis of related hydroxylated arecaidine esters, NMR spectra were recorded in deuterated chloroform (B151607) (CDCl3), and residual solvent peaks were used as an internal reference. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. scbt.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. researchgate.net Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also used for structural analysis and identification of related compounds in complex mixtures. nih.gov
Table 3: Physicochemical and Spectrometric Identifiers for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂・HBr scbt.com |
| Molecular Weight | 260.13 g/mol scbt.com |
| Spectroscopic Techniques | ¹H NMR, ¹³C NMR nih.gov, Infrared (IR) Spectroscopy nih.gov, Mass Spectrometry (MS) nih.gov |
| Application | Structural confirmation, Purity assessment, Molecular weight determination nih.govscbt.com |
Bioanalytical Methods for Detection in Biological Matrices
The detection and quantification of Arecaidine propargyl ester and its metabolites in biological fluids like plasma, urine, or aqueous humor are critical for pharmacokinetic and metabolic studies.
A gas chromatographic assay has been successfully used to measure Arecaidine propargyl ester in the aqueous humor of rabbits, demonstrating its suitability for bioanalytical applications. nih.gov For broader applications, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective for analyzing related areca alkaloids in biological samples. nih.govnih.gov These methods offer excellent sensitivity and specificity. For example, an on-line solid-phase extraction LC-MS/MS method was developed for the simultaneous measurement of five major urinary metabolites of areca nut and tobacco alkaloids, including arecaidine. nih.gov This high-throughput method allows for direct analysis of urine samples with minimal preparation. nih.gov
Table 4: Bioanalytical Methods for Arecaidine Propargyl Ester and Related Compounds
| Method | Biological Matrix | Sample Preparation | Detection Limit (for related compounds) |
|---|---|---|---|
| Gas Chromatography (GC) | Aqueous Humor nih.gov | Direct analysis nih.gov | Not specified |
| LC-MS/MS | Urine nih.gov | On-line solid-phase extraction, addition of deuterium-labeled internal standards nih.gov | 0.016 to 0.553 ng/mL nih.gov |
| LC-MS/MS | Areca Nut Extract nih.gov | Extraction with deionized water, addition of internal standards, dilution with 1% trifluoroacetic acid nih.gov | Not specified |
Metabolic Pathways and Toxicological Research
In Vitro and In Vivo Metabolic Transformations of Arecaidine (B1214280) Propargyl Ester Hydrobromide
Arecaidine propargyl ester is a synthetic derivative of arecaidine, an alkaloid found in the areca nut. nih.govmdpi.com While it is utilized in research as a potent M2 muscarinic acetylcholine (B1216132) receptor agonist, detailed studies delineating its specific metabolic pathways, both in vitro and in vivo, are not extensively documented in current literature. uni-leipzig.denih.govrndsystems.com Its chemical structure as an ester suggests that it may undergo hydrolysis, a common metabolic pathway for ester-containing compounds. However, specific metabolites resulting from the transformation of the propargyl ester group have not been characterized. Research has focused more prominently on its pharmacological effects rather than its metabolic fate. nih.gov
Comparison of Metabolic Profiles with Endogenous Cholinergic Ligands and Related Alkaloids
The metabolic profile of Arecaidine propargyl ester hydrobromide can be contextualized by comparing it to the known metabolic pathways of the endogenous cholinergic ligand, acetylcholine, and related natural areca alkaloids like arecoline (B194364) and arecaidine.
Acetylcholine: The primary endogenous agonist for muscarinic receptors, acetylcholine, is characterized by a very rapid metabolism. It is quickly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft into choline and acetic acid, which terminates its signaling action. medchemexpress.com
Areca Alkaloids (Arecoline and Arecaidine): The metabolism of the primary areca nut alkaloids, arecoline and arecaidine, has been studied in mice. nih.govscispace.comnih.gov Arecoline, an ester like arecaidine propargyl ester, is metabolized into several compounds. nih.govtaylorandfrancis.com Its metabolic pathways include hydrolysis to arecaidine, N-oxidation to arecoline N-oxide, reduction of the carbon-carbon double bond to form N-methylnipecotic acid, and conjugation reactions leading to mercapturic acid derivatives. nih.govscispace.comresearchgate.net Arecaidine shares several of these metabolites, with its major metabolite being N-methylnipecotic acid. nih.govnih.govtaylorandfrancis.com
Given that Arecaidine propargyl ester is a derivative of arecaidine, it is plausible that its metabolic transformation involves hydrolysis of the ester bond, similar to arecoline's conversion to arecaidine. This would yield arecaidine and a propargyl alcohol moiety. The resulting arecaidine would then likely follow its known metabolic pathways. However, this remains speculative without direct experimental evidence on the metabolism of this compound itself.
| Compound | Primary Metabolic Pathway(s) | Key Metabolites |
| Acetylcholine | Enzymatic hydrolysis by Acetylcholinesterase | Choline, Acetic Acid |
| Arecoline | Hydrolysis, N-oxidation, C-C double bond reduction, Conjugation | Arecaidine, Arecoline N-oxide, N-methylnipecotic acid, Mercapturic acid derivatives nih.govtaylorandfrancis.comresearchgate.net |
| Arecaidine | C-C double bond reduction, Conjugation | N-methylnipecotic acid, Arecaidinylglycine, Arecaidinylglycerol nih.govnih.govtaylorandfrancis.com |
| This compound | Hypothesized: Ester hydrolysis | Hypothesized: Arecaidine, Propargyl alcohol |
Research into Receptor-Mediated Cytotoxicity and Genotoxicity
This compound functions as a preferential agonist for the M2 subtype of muscarinic acetylcholine receptors (mAChRs). caymanchem.comresearchgate.netsemanticscholar.org Research indicates that the activation of M2 receptors by this compound can lead to significant cytotoxic (cell-killing) and genotoxic (gene-damaging) effects, particularly in cancer cells. caymanchem.comresearchgate.netnih.gov
Studies in human glioblastoma and ovarian cancer cell lines have demonstrated that treatment with this compound reduces cell number in a dose- and time-dependent manner. fmach.itresearchgate.netresearchgate.net This reduction is attributed to a combination of decreased cell proliferation and increased cell death. researchgate.netresearchgate.net The cytotoxic effects appear to be directly mediated by the M2 receptor, as silencing this receptor subtype abrogates the compound's ability to inhibit cell proliferation. researchgate.net Interestingly, cells with higher expression levels of the M2 receptor show greater sensitivity to the treatment. fmach.itresearchgate.net
A primary mechanism underlying the cytotoxicity of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). caymanchem.commedchemexpress.com Treatment of cancer cells, including ovarian cancer and glioblastoma cell lines, with this M2 agonist has been shown to induce the production of ROS. medchemexpress.comcaymanchem.commedchemexpress.com The accumulation of ROS within the cells contributes to cellular damage and can trigger programmed cell death, or apoptosis. medchemexpress.commedchemexpress.com This M2 receptor-mediated increase in oxidative stress is a key factor in the compound's anti-proliferative and pro-apoptotic activity. nih.gov
The genotoxic effects of this compound manifest as significant disruptions to the cell cycle and damage to DNA integrity. medchemexpress.com
Cell Cycle Arrest: Treatment with the compound causes cells to accumulate in the G2/M phase of the cell cycle. medchemexpress.comresearchgate.netmedchemexpress.com This arrest prevents the cells from properly proceeding through mitosis. nih.gov
Abnormal Mitosis: The cell cycle arrest is associated with a notable increase in the percentage of abnormal mitoses. medchemexpress.comresearchgate.netmedchemexpress.com Activation of the M2 receptor by this agonist can impair the formation of bipolar mitotic spindles, leading to mitotic catastrophe, a form of cell death resulting from abnormal mitosis. nih.govresearchgate.net
DNA Damage: The induced oxidative stress and disruption of mitosis contribute to DNA damage and chromosomal aberrations, compromising genomic integrity. nih.gov This genotoxic stress is a critical component of the compound's mechanism of action in reducing cancer cell survival. researchgate.net
| Research Area | Key Findings | Affected Cell Lines | Citations |
| Receptor-Mediated Cytotoxicity | Decreases cell number and proliferation; induces cell death via M2 receptor activation. | Glioblastoma (U87, U251), Ovarian Cancer, Neuroblastoma | caymanchem.comresearchgate.netresearchgate.netmdpi.com |
| ROS Generation | Induces production of reactive oxygen species (ROS), leading to oxidative stress. | Ovarian Cancer Cells, Glioblastoma (U87, U251) | medchemexpress.comcaymanchem.commedchemexpress.com |
| Cell Cycle Disruption | Causes cell cycle arrest in the G2/M phase. | Glioblastoma (U87, U251), Ovarian Cancer Cells | medchemexpress.comnih.govresearchgate.netmedchemexpress.com |
| Genotoxicity | Increases the frequency of abnormal mitosis and impairs mitotic spindle formation. | Glioblastoma (U87, U251), Ovarian Cancer Cells | nih.govnih.govresearchgate.net |
Therapeutic Potential and Future Research Trajectories
Preclinical Evaluation of Arecaidine (B1214280) Propargyl Ester Hydrobromide in Oncology
The exploration of arecaidine propargyl ester hydrobromide in cancer research has revealed its potential as a targeted therapeutic agent, primarily through its interaction with the M2 muscarinic receptor.
This compound acts as an agonist for M2 muscarinic acetylcholine (B1216132) receptors (mAChRs) and has demonstrated the ability to inhibit the proliferation of tumor cells. plos.org It exhibits selectivity for the M2 receptor over the M1, M3, M4, and M5 mAChR subtypes. caymanchem.com
In preclinical studies involving human ovarian carcinoma cell lines, treatment with this compound led to a dose- and time-dependent decrease in cell number by inhibiting cell proliferation and promoting cell death. nih.gov The compound was observed to induce apoptosis and the production of reactive oxygen species (ROS) at specific concentrations in ovarian cancer cells. plos.orgmedchemexpress.com Furthermore, it can cause cell cycle arrest at the G2/M phase and increase the incidence of abnormal mitosis. plos.orgmedchemexpress.com Interestingly, immortalized ovarian surface epithelial cells, which have higher levels of M2 receptors, were more sensitive to the treatment than cancer cells, where M2 receptor levels are often downregulated. plos.orgnih.govmedchemexpress.com
Similar cytotoxic and genotoxic effects have been observed in human glioblastoma cells. caymanchem.com In U87 and U251 glioblastoma cell lines, this compound induced apoptosis and the generation of ROS. caymanchem.com
The antitumor activity is linked to the activation of the M2 muscarinic receptor, which appears to have a negative regulatory role in the growth and survival of certain cancer cell lines. This suggests that the downregulation of M2 receptors in some cancers may contribute to tumor progression.
Table 1: Preclinical Antitumor Activity of this compound
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| SKOV-3, TOV-21G | Ovarian Carcinoma | Decreased cell proliferation, increased cell death, G2/M phase arrest, induction of apoptosis and ROS. plos.orgnih.gov |
| U87, U251 | Glioblastoma | Induction of apoptosis and ROS production. caymanchem.com |
| MDA-MB-231 | Triple-Negative Breast Cancer | Reduced cell viability when combined with paclitaxel. mdpi.com |
| SK-N-BE, SK-N-BE(2C) | Neuroblastoma | Impaired cell proliferation and counteracted drug resistance. nih.govcnr.it |
A significant aspect of the therapeutic potential of this compound lies in its ability to synergize with conventional chemotherapy drugs, potentially allowing for the use of lower, less toxic doses of these agents in what is known as metronomic therapy. oatext.comoatext.com
In studies on triple-negative breast cancer cells (MDA-MB-231), the combination of arecaidine propargyl ester with paclitaxel resulted in reduced cell viability. plos.orgnih.govmdpi.comnih.gov This synergistic effect is attributed to the downregulation of the epidermal growth factor receptor (EGFR) and the ATP-binding cassette (ABC) G2 drug transporter. nih.govnih.gov The combination therapy also demonstrated an ability to inhibit tumor cell migration and showed anti-angiogenic effects both in vitro and in vivo by reducing the expression of vascular endothelial growth factor-A (VEGF-A). plos.orgnih.gov The potentiation of doxorubicin's effect on reducing tumor cell viability has also been observed. plos.org
Furthermore, in neuroblastoma cell lines, this compound has been shown to counteract drug resistance. cnr.it Co-treatment with low doses of this M2 agonist and conventional chemotherapy drugs like doxorubicin or cisplatin significantly impacted cell proliferation compared to treatment with the chemotherapy drugs alone. nih.govcnr.it This effect is linked to the M2 agonist's ability to downregulate the expression of ABC efflux pumps, which are a major cause of multidrug resistance in cancer. nih.govcnr.it
Investigational Applications in Cardiovascular and Neurological Disorders
Beyond oncology, this compound has shown potential pharmacological applications in cardiovascular and neurological contexts.
In cardiovascular studies, arecaidine propargyl ester has been shown to decrease mean arterial blood pressure in normotensive cats, indicating a potential role in managing hypertension. caymanchem.commedchemexpress.com It also induces contractions in isolated guinea pig atria, highlighting its activity on cardiac M2 receptors. caymanchem.comnih.gov
In the realm of neurological disorders, the ability of tertiary arecaidine esters to cross the blood-brain barrier and stimulate central muscarinic receptors suggests their potential as lead compounds in the development of treatments for conditions like Alzheimer's disease. While arecaidine propargyl ester is a potent M2 agonist, it also shows activity at M1 receptors, which are implicated in cognitive function.
Rational Drug Design Approaches Based on SAR Insights
Structure-activity relationship (SAR) studies of arecaidine propargyl ester and its analogues have provided valuable insights for the rational design of more potent and selective M2 muscarinic receptor agonists.
Research has shown that modifications to the ester side chain of the arecaidine propargyl ester molecule can significantly impact its potency and selectivity. For instance, replacing the triple bond with a double bond, an allene moiety, a single bond, or a cyclopropyl (B3062369) group has been explored. nih.gov While many of these changes led to a loss of potency, the 2-butynyl ester analogue demonstrated a modest enhancement in selectivity for M2 receptors. nih.gov
Further studies have revealed that elongating the alkyne chain in the ester moiety can affect agonist activity. The arecaidine 2-butynyl and 2-pentynyl esters were found to be approximately equipotent with arecaidine propargyl ester at M1 and M2 receptors. However, the 2-hexynyl derivative was less potent, and the 2-heptynyl and 3-phenyl propargyl esters showed no agonist activity. Shifting the triple bond from the second to the third position in the side chain, along with the introduction of a bulky group at the first position, resulted in competitive antagonists. nih.gov
These SAR findings are crucial for guiding the design of new M2 receptor agonists with improved therapeutic profiles. Structure-based drug design, utilizing the crystal structure of the M2 receptor, has also been employed to discover novel agonists with different chemical scaffolds that can form key interactions within the receptor's binding pocket.
Emerging Research Areas and Unexplored Biological Interactions
The role of M2 muscarinic receptor activation extends beyond the currently explored areas, suggesting new avenues for research into the therapeutic applications of this compound. The non-neuronal functions of the M2 receptor are a particularly active area of investigation.
For example, M2 receptors are known to modulate airway smooth muscle cell proliferation, indicating a potential role in chronic inflammatory airway diseases like asthma and COPD. The involvement of M2 receptors in the pathophysiology of mood disorders is another emerging area of interest.
The intricate signaling pathways downstream of M2 receptor activation are still being fully elucidated. While the canonical pathway involves the inhibition of adenylyl cyclase, evidence suggests that in some cell types, M2 receptors can also couple to other G proteins, leading to different cellular outcomes. The interaction of the M2 receptor with other proteins, such as the Receptor for Activated C Kinase 1 (RACK1), which appears to be involved in receptor endocytosis, also presents an area for further investigation.
Future research will likely focus on unraveling these less-explored biological interactions of M2 receptor agonists like this compound, which could lead to the discovery of novel therapeutic applications.
Q & A
Q. What are the recommended safety protocols for handling arecaidine propargyl ester hydrobromide in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), full-face respirators (N100/P3 filters), and flame-retardant lab coats to prevent skin/eye contact and inhalation .
- Storage : Store at 4°C in a dry, ventilated environment to maintain stability. Note discrepancies in SDS recommendations: Aladdin specifies 4°C , while Cayman Chemical reports no special requirements .
- Spill Management : Use plastic covers to contain powder spills, avoid dust generation, and dispose via regulated chemical waste protocols .
Q. How does this compound selectively bind to muscarinic receptor subtypes?
- Methodological Answer : APE exhibits M2 receptor selectivity via binding affinity studies:
- Binding Assays : In CHO cells expressing human receptors, APE showed 14-fold higher selectivity for M2 (Ki = 0.087 µM) over M1 (Ki = 1.23 µM) .
- Functional Assays : In guinea pig atrial tissue, APE induced contractions with pD2 = 8.67, confirming M2-mediated negative inotropism .
- Antagonist Studies : Use pA2 values (e.g., 6.0 for atria) to validate receptor specificity in dose-response experiments .
Q. What in vitro models are commonly used to study APE's pharmacological effects?
- Methodological Answer : Key models include:
- Guinea Pig Atria : Measure contractility (pD2) to assess M2-mediated cardiac effects .
- Glioblastoma Cells (U87/U251) : Assess apoptosis and ROS production at 100 µM APE via flow cytometry and DCFH-DA probes .
- Schwann Cells : Treat with 100 µM APE for 1–72 hours to study cross-talk with neuregulin/ErbB pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in APE's receptor subtype selectivity across studies?
- Methodological Answer : Address variability via:
- Tissue-Specific Agonism : APE’s potency differs in ileum vs. atrium due to M2/M3 distribution . Use subtype-specific antagonists (e.g., methoctramine for M2) to isolate signals .
- Species Differences : Validate binding affinities in humanized cell lines (e.g., CHO-M2) to reduce interspecies variability .
- Data Normalization : Express results as ratios (e.g., atrial/ileal pD2) to standardize selectivity metrics .
Q. What experimental designs optimize APE's use in high-throughput screening (HTS) for cytoprotective pathways?
- Methodological Answer : For HTS targeting Nrf2 activation:
- Dose-Response : Test APE at 10–100 µM in HaCaT cells, measuring Nqo1/Gclc expression via qRT-PCR .
- Cell Viability : Pair MTT assays (5 mg/mL stock, 3-hour incubation) with APE treatment to exclude cytotoxicity .
- Automation : Use robotic liquid handlers for consistent 24-well plate dosing (2 × 10³ cells/well) .
Q. How do structural modifications of APE analogs influence muscarinic receptor activity?
- Methodological Answer : Use SAR strategies:
- Propargyl Chain Optimization : Replace the propargyl group with ethyl or methyl esters to alter M2 affinity. For example, 1b analogs showed reduced potency (pD2 = 7.2 vs. 8.67 for APE) .
- Quaternary Ammonium Salts : Introduce charged groups (e.g., tosylate) to enhance solubility for in vivo studies .
- Stereochemical Analysis : Compare enantiomers (e.g., (-)-S vs. (+)-R) using radioligand binding (³H-NMS displacement) .
Q. What methodological considerations apply when translating APE’s in vitro effects to in vivo models?
- Methodological Answer : Critical factors include:
- Dosing : In normotensive cats, APE reduced blood pressure at ED25 = 1.9 nmol/kg; adjust for species-specific metabolism .
- Formulation : For hydrophobic APE, prepare DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
- Pharmacokinetics : Monitor plasma half-life using LC-MS, noting rapid clearance due to esterase hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
